B1578835 [Phe34]-beta-Amyloid (25-35)

[Phe34]-beta-Amyloid (25-35)

Cat. No.: B1578835
M. Wt: 1094.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Phe34]-beta-Amyloid (25-35) is a synthetically modified fragment of the amyloid-beta peptide, designed for advanced research into the molecular mechanisms of Alzheimer's disease. The native Aβ(25-35) sequence is the shortest fragment that retains the neurotoxicity of full-length amyloid-beta, forming β-sheet-rich aggregates and fibrils akin to those found in senile plaques . This specific analogue, featuring a phenylalanine substitution at position 34, is utilized to investigate structure-activity relationships and the role of specific residues in peptide aggregation and toxicity. Researchers employ Aβ(25-35) and its derivatives to model Alzheimer's pathology in vitro and in vivo, as its administration induces key disease features including oxidative stress, synaptic dysfunction, and neuronal cell death . A primary mechanism of action under investigation is its interaction with and disruption of cellular membranes. Studies indicate that Aβ(25-35) can incorporate into lipid bilayers, potentially forming calcium-permeable membrane pores or causing general membrane destabilization, which contributes to its cytotoxic effects . Furthermore, its aggregation in various solvent environments and its capacity to induce oxidative stress and inflammation in the brain are key areas of study . This peptide is an essential tool for probing the pathways of amyloid toxicity and for screening potential therapeutic compounds aimed at inhibiting aggregation or mitigating its downstream effects.

Properties

Molecular Weight

1094.3

sequence

GSNKGAIIGFM

Origin of Product

United States

Structural Dynamics and Aggregation Propensity of Beta Amyloid 25 35

Self-Assembly Processes of [Phe34]-beta-Amyloid (25-35)

The process of self-assembly is a critical area of study for amyloid peptides. It involves the spontaneous organization of individual peptide monomers into larger, ordered structures.

Aggregation Kinetics and Pathways

A detailed analysis of the aggregation kinetics and specific pathways for [Phe34]-beta-Amyloid (25-35) has not been documented in peer-reviewed literature. Studies on the parent peptide, beta-amyloid (25-35), show a rapid aggregation process that is highly dependent on initial seeding conditions. This process typically follows a sigmoidal curve characterized by a lag phase, a rapid growth phase, and a plateau phase where fibril elongation occurs. The substitution of Methionine at position 35 with Phenylalanine in the [Phe34] analog would likely alter its hydrophobic and aromatic interaction capabilities, which could influence aggregation kinetics. However, without specific experimental data, any description of the aggregation kinetics and pathways of [Phe34]-beta-Amyloid (25-35) remains speculative.

Influences of Environmental Conditions on Aggregation (e.g., pH, concentration, organic solvents)

The aggregation of beta-amyloid peptides is known to be sensitive to environmental factors. For the parent peptide, beta-amyloid (25-35), factors such as pH, concentration, temperature, and the presence of organic solvents have been shown to significantly impact the rate and morphology of aggregate formation. For instance, the aggregation of beta-amyloid (25-35) is strongly dependent on its concentration, with higher concentrations leading to faster aggregation kinetics. The pH of the solution also plays a crucial role; for example, aggregation of the parent peptide has been observed to differ at pH 3.0 versus pH 7.4. While it is plausible that the aggregation of [Phe34]-beta-Amyloid (25-35) would also be influenced by these environmental conditions, specific studies detailing these effects on the [Phe34] analog are currently unavailable.

Conformational Transitions and Secondary Structure Formation

The transition from soluble, often random coil or alpha-helical structures, to insoluble beta-sheet-rich aggregates is a hallmark of amyloid peptides.

Beta-Sheet Formation and Fibril Morphology

The formation of beta-sheet secondary structures is a key event in the aggregation of amyloid peptides, leading to the formation of characteristic fibrillar structures. For beta-amyloid (25-35), this transition from a soluble, unordered form to aggregated fibrillary beta-sheet structures is well-documented and depends on environmental conditions. These fibrils often exhibit a cross-beta-sheet structure. The introduction of a Phenylalanine residue in [Phe34]-beta-Amyloid (25-35) could potentially modulate the stability and morphology of the resulting beta-sheets and fibrils due to altered side-chain interactions. However, there is no specific research available that describes the beta-sheet formation and fibril morphology of [Phe34]-beta-Amyloid (25-35).

Oligomerization States and Their Structural Characteristics

Soluble oligomers are considered by many to be the most toxic species in amyloid-related pathologies. For beta-amyloid (25-35), computational studies have revealed a diverse ensemble of dimer conformations, including both structured and unstructured complexes with high beta-sheet content. Higher-order oligomers, such as hexamers and dodecamers, have also been investigated. The structural characteristics of oligomers formed by [Phe34]-beta-Amyloid (25-35) would be of significant interest, as the Phenylalanine substitution could influence the early stages of oligomerization. Nevertheless, specific studies on the oligomerization states and their structural features for [Phe34]-beta-Amyloid (25-35) have not been reported.

Atomistic and Secondary Structure Details from Biophysical and Computational Studies

Biophysical techniques such as Circular Dichroism (CD) spectroscopy, Thioflavin T (ThT) fluorescence spectroscopy, and computational methods like molecular dynamics (MD) simulations have been invaluable in elucidating the structural details of beta-amyloid (25-35) aggregation. These studies have provided insights into the conformational changes at the molecular level. For instance, MD simulations have been used to explore the dimer structures of beta-amyloid (25-35). While such studies would be highly informative for understanding the impact of the Phe34 substitution, there are currently no published biophysical or computational studies that provide atomistic and secondary structure details specifically for [Phe34]-beta-Amyloid (25-35).

Mechanisms of Cellular and Molecular Dysregulation Induced by Beta Amyloid 25 35

Pathways of Neurotoxicity

The neurotoxic effects of [Phe34]-beta-Amyloid (25-35) are multifaceted, involving the induction of oxidative stress, impairment of mitochondrial function, and disruption of calcium balance within neuronal cells. nih.govplos.orgnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Production

A significant pathway of [Phe34]-beta-Amyloid (25-35) neurotoxicity is the generation of oxidative stress through the production of reactive oxygen species (ROS). genscript.comnih.govkoreascience.kr The aggregation state of the peptide directly influences the level of oxidative stress, with fibril-like aggregates inducing a significant response. plos.orgnih.gov Studies have shown that with increasing aggregation time of the peptide, there is a corresponding increase in lipid peroxidation and nitrite (B80452) levels, both markers of oxidative stress. plos.org This peptide is known to trigger the production of robust free radicals. genscript.com The methionine residue at position 35 is particularly vulnerable to oxidation and is crucial for the peptide's ability to induce oxidative stress and subsequent neurotoxicity. semanticscholar.org In SH-SY5Y neuronal cells, treatment with beta-Amyloid (25-35) leads to increased ROS production. koreascience.kr This overproduction of ROS is a primary driver of mitochondrial damage and can lead to apoptosis, or programmed cell death. e-century.us

Impairment of Mitochondrial Function and Apoptotic Pathways

[Phe34]-beta-Amyloid (25-35) directly impacts mitochondrial health, leading to dysfunction and the initiation of apoptotic pathways. nih.govnih.gov Exposure to the peptide causes a generalized decrease in the activity of mitochondrial enzymes, induces mitochondrial swelling, and reduces the total number of mitochondria in primary neuronal cultures. nih.gov This leads to a significant decrease in ATP concentration, the cell's primary energy currency, in both neurons and astrocytes. nih.gov Furthermore, the peptide has been shown to damage the mitochondrial structure in rat hippocampal neurons. nih.gov This damage is associated with the induction of both ferroptosis and necroptosis, two forms of regulated cell death. nih.gov The peptide also triggers apoptosis, characterized by decreased cell viability and DNA fragmentation, through the activation of caspase-3. genscript.comsemanticscholar.org Studies have shown that the accumulation of amyloid-beta within mitochondria is a sufficient condition to cause mitochondrial impairments that lead directly to cellular death. plos.org

Perturbation of Intracellular Calcium Homeostasis

Disruption of intracellular calcium (Ca2+) homeostasis is a primary event in the neurotoxic cascade initiated by [Phe34]-beta-Amyloid (25-35). nih.govnih.gov The peptide can form Ca2+-permeable channels in the cell membrane, leading to a rapid and sustained elevation of intracellular Ca2+ levels. frontiersin.orgiwu.edu This influx of calcium is a key contributor to neuronal vulnerability and death. nih.gov In cultured rat dorsal root ganglion neurons, the peptide was found to trigger elevations in intracellular Ca2+ concentration in the majority of cells tested. nih.gov This elevation is attributed to contributions from voltage-dependent Ca2+ channels, Ca2+ release from internal stores like the endoplasmic reticulum and mitochondria, and a putative zinc-sensitive extracellular Ca2+ entry pathway. nih.gov Specifically, mitochondria were found to contribute significantly to the peptide-induced increase in intracellular Ca2+ when tested in a Ca2+-free environment. nih.gov This disruption of calcium homeostasis renders neurons more susceptible to excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to cell damage and death. nih.gov

Impact on Tau Protein Pathology

Beyond its direct neurotoxic effects, [Phe34]-beta-Amyloid (25-35) also plays a critical role in the pathology of the Tau protein, a microtubule-associated protein that is abundant in neurons.

Regulation of Tau Phosphorylation Kinases (e.g., GSK-3β, JNK/p38 MAPK, Cdk5, Fyn/Src Kinases)

[Phe34]-beta-Amyloid (25-35) can induce the hyperphosphorylation of Tau protein, a key event leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. nih.govmdpi.com This is achieved through the activation of several Tau phosphorylation kinases. Research has shown that treatment with the peptide activates Tau protein kinase I/glycogen synthase kinase-3beta (TPK I/GSK-3β) in hippocampal neurons, leading to enhanced phosphorylation of Tau at multiple sites. apexbt.comnih.gov This activation appears to be specific, as the same study did not observe activation of GSK-3alpha or mitogen-activated protein kinase (MAP kinase). nih.gov Other studies have implicated the JNK and p38 MAPK pathways in the neurotoxic effects of beta-amyloid, with inhibitors of these kinases showing protective effects. e-century.usnih.govmdpi.com Furthermore, the peptide has been shown to induce Tau phosphorylation at specific tyrosine and serine residues through the involvement of kinases like Fyn and Cdk5. mdpi.comresearchgate.net

Table 1: Effect of [Phe34]-beta-Amyloid (25-35) on Tau Phosphorylation Kinases

Kinase Effect of [Phe34]-beta-Amyloid (25-35) Reference
GSK-3β Activated, leading to increased Tau phosphorylation. apexbt.comnih.govphcog.com apexbt.comnih.govphcog.com
JNK/p38 MAPK Activated, contributing to neurotoxicity and Tau phosphorylation. e-century.usnih.gov e-century.usnih.gov
Cdk5 Implicated in Aβ-induced Tau phosphorylation. mdpi.com mdpi.com
Fyn/Src Kinases Fyn activation leads to Tau phosphorylation at Tyr18. researchgate.net researchgate.net
MAP Kinase Decreased in response to Aβ (25-35) exposure. apexbt.com apexbt.com
GSK-3α No significant change in response to Aβ (25-35). apexbt.com apexbt.com

Alterations in Tau O-GlcNAcylation

O-GlcNAcylation, the attachment of O-linked β-N-acetylglucosamine to serine and threonine residues, is another critical post-translational modification of the Tau protein that appears to have a reciprocal relationship with phosphorylation. nih.govplos.org Mounting evidence suggests that these two modifications are mutually exclusive. nih.gov A reduction in Tau O-GlcNAcylation has been observed in the hippocampus of a mouse model of Alzheimer's disease, coinciding with Tau hyperphosphorylation. nih.gov While direct studies on the effect of [Phe34]-beta-Amyloid (25-35) on Tau O-GlcNAcylation are less common, the established link between beta-amyloid, Tau hyperphosphorylation, and the inverse relationship between phosphorylation and O-GlcNAcylation suggests that the peptide likely contributes to a decrease in Tau O-GlcNAcylation. nih.govmdpi.com In vitro studies have shown that O-GlcNAcylation can differentially regulate the binding of different Tau isoforms to microtubules and their propensity to form pathological conformations. nih.gov

Link to Neurofibrillary Tangle Formation

The formation of neurofibrillary tangles (NFTs), primarily composed of hyperphosphorylated tau protein, is a hallmark of Alzheimer's disease. abcam.comscielo.br Research indicates a mechanistic link between the presence of amyloid-beta peptides and the abnormal phosphorylation of tau. The [Phe34]-beta-Amyloid (25-35) fragment, often considered the most toxic region of the larger amyloid-beta peptide, is implicated in this process. apexbt.com

Studies have shown that exposure of hippocampal neurons to amyloid-beta (25-35) can lead to the activation of Tau protein kinase I/glycogen synthase kinase-3β (TPK I/GSK-3β). This kinase activation, in turn, enhances the phosphorylation of tau. apexbt.com One study demonstrated that TPK I/GSK-3β levels increased significantly, reaching 2.2 times that of the control group after 6 hours of exposure to Aβ (25-35). apexbt.com This hyperphosphorylation of tau is a critical step in the formation of paired helical filaments, which aggregate to form the neurofibrillary tangles that disrupt neuronal function and contribute to cell death. abcam.comnih.gov

Furthermore, research in rat models with hyperglycemia and hyperinsulinemia treated with the Aβ(25-35) peptide showed an increase in phosphorylated tau at the Ser-396 residue in the hippocampus. nih.gov This study also observed a decrease in O-GlcNAcylation, a protective modification of tau, suggesting that Aβ(25-35) can create an environment that favors tau hyperphosphorylation by down-regulating this protective mechanism and up-regulating kinases like GSK3β. nih.gov While some studies show a correlation between amyloid deposition and NFT formation, others suggest that in certain brain regions, NFT formation may precede significant amyloid deposition. nih.gov However, the interaction between amyloid-beta and tau is widely considered to be a synergistic one, where the presence of amyloid-beta exacerbates tau pathology, creating a vicious cycle that accelerates neurodegeneration. abcam.com

Table 1: Effect of Aβ (25-35) on Tau Phosphorylation and Related Kinases

Experimental Model Aβ Fragment Key Finding Reference
Hippocampal Neurons Aβ (25-35) Activation of TPK I/GSK-3β and enhanced tau phosphorylation. apexbt.com
Rat Model (hyperglycemia/hyperinsulinemia) Aβ (25-35) Increased P-tau-Ser-396 and decreased O-GlcNAcylation in the hippocampus. nih.gov
General Alzheimer's Disease Pathology Amyloid-beta Beta-amyloid plaques can promote tau hyperphosphorylation. abcam.com

Synaptic and Neuronal Dysfunction

The neurotoxicity of [Phe34]-beta-Amyloid (25-35) extends to profound effects on synaptic structure and function, leading to the cognitive deficits observed in Alzheimer's disease.

Morphological Alterations of Dendritic Spines

Dendritic spines are the primary sites of excitatory synapses in the brain, and their morphology is critical for synaptic plasticity and memory. nih.gov Studies have demonstrated that amyloid-beta peptides can induce significant alterations in dendritic spine morphology. nih.govresearchgate.net Specifically, administration of the Aβ(25-35) peptide into the CA1 region of the rat hippocampus has been shown to induce changes in the morphology of dendritic spines. nih.gov These changes are often characterized by a loss of mature, mushroom-shaped spines and an increase in immature, thin or stubby spines, which can lead to a reduction in synaptic strength and stability. frontiersin.org

Modulation of Synaptic Protein Expression (e.g., NR2B, PSD-95)

The structural and functional integrity of synapses depends on a complex array of proteins. [Phe34]-beta-Amyloid (25-35) has been shown to modulate the expression of key synaptic proteins, including the N-methyl-D-aspartate (NMDA) receptor subunit NR2B and the postsynaptic density protein-95 (PSD-95). nih.gov

A study investigating the effects of Aβ(25-35) in the rat hippocampus found that this peptide decreases the expression of both NR2B and PSD-95. nih.gov The reduction in these proteins was associated with spatial memory deficits. nih.gov NR2B-containing NMDA receptors are crucial for synaptic plasticity and their downregulation can impair learning and memory. neurosci.cnaginganddisease.org PSD-95 is a major scaffolding protein in the postsynaptic density that anchors neurotransmitter receptors and signaling molecules. nih.gov A decrease in PSD-95 can lead to synaptic weakening and has been linked to the toxic effects of amyloid-beta. nih.gov

Conversely, research has shown that increasing the levels of PSD-95 can protect synapses from the detrimental effects of amyloid-beta. nih.gov Higher levels of PSD-95 were found to block Aβ-induced changes to the NMDA receptor's C-terminal domain and its interaction with protein phosphatase 1 (PP1), thereby preventing synaptic weakening. nih.gov This suggests that maintaining healthy levels of synaptic proteins like PSD-95 could be a key factor in resisting the neurotoxic effects of amyloid-beta peptides.

Table 2: Impact of Aβ (25-35) on Synaptic Proteins and Dendritic Spines

Parameter Effect of Aβ (25-35) Consequence Reference
Dendritic Spine Morphology Alteration and loss of mature spines. Impaired synaptic stability and function. nih.govfrontiersin.org
NR2B Expression Decreased Impaired synaptic plasticity and memory. nih.gov
PSD-95 Expression Decreased Synaptic weakening and increased vulnerability to Aβ toxicity. nih.govnih.gov

Disruption of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. nih.gov A significant body of evidence indicates that amyloid-beta peptides, including the (25-35) fragment, are potent disruptors of synaptic plasticity. nih.govmdpi.comnih.gov

One of the most studied forms of synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov Soluble forms of amyloid-beta have been shown to inhibit LTP in the hippocampus. nih.gov Specifically, Aβ(25-35) has been found to impair LTP and facilitate long-term depression (LTD), a long-lasting reduction in synaptic strength. mdpi.com In some cases, high-frequency stimulation that would normally induce LTP was transformed into LTD in the presence of Aβ(25-35). mdpi.com

The disruption of synaptic plasticity by Aβ(25-35) is thought to be mediated by several mechanisms. These include the activation of stress-induced phosphatases like PP1, which can dephosphorylate key synaptic proteins, and the dysregulation of calcium signaling through mitochondrial Na+/Ca2+ exchangers. nih.gov Furthermore, Aβ(25-35) can disrupt hippocampal network activity, reducing spontaneous neuronal activity and synaptic transmission. nih.gov Ultimately, the perturbation of synaptic plasticity by the soluble Aβ(25-35) peptide is considered a primary driver of the memory impairment that characterizes the early stages of Alzheimer's disease. nih.govresearchgate.net

Interactions of Beta Amyloid 25 35 with Biological Systems

Peptide-Membrane Interactions

The interaction between Aβ(25-35) and the neuronal cell membrane is a critical initiating event in its cytotoxic cascade. mdpi.com The peptide directly engages with the lipid bilayer, leading to significant alterations in both the peptide's conformation and the membrane's structural integrity. mdpi.comnih.gov

The composition of the lipid microenvironment profoundly dictates the nature of its interaction with Aβ(25-35), influencing the peptide's secondary structure and its propensity to aggregate. In aqueous solutions, the peptide often exists in a disordered state, but upon contact with membrane surfaces, it undergoes a conformational shift, typically adopting a β-sheet structure. mdpi.comacs.org This transition is a crucial step for aggregation and subsequent toxicity. researchgate.net

The specific lipids within the membrane play distinct roles. Anionic (negatively charged) lipids, for instance, can promote the initial adsorption of the peptide to the membrane surface through electrostatic interactions. researchgate.net The presence of cholesterol, a key component of neuronal membranes, has a complex, dual effect on Aβ(25-35) behavior. Low cholesterol levels may facilitate the peptide's penetration into the membrane, whereas higher concentrations, which increase membrane rigidity, tend to promote the aggregation of Aβ(25-35) on the membrane's surface. rsc.orgfrontiersin.org Furthermore, molecular dynamics simulations have shown that Aβ(25-35) has a preference for residing in the headgroup region of polyunsaturated, cholesterol-free membranes. rsc.orgrsc.org This interaction can lead to significant membrane disruption, with studies observing that Aβ(25-35) can trigger a complete reorganization of lipid vesicles, changing their shape and thickness, which is interpreted as membrane damage. nih.govnih.gov

Lipid ComponentObserved Effect on Aβ(25-35)Reference
Anionic Lipids (e.g., POPS) Promotes peptide adsorption to the membrane surface via electrostatic interactions. researchgate.net
Cholesterol (High Content) Increases membrane rigidity, facilitating peptide aggregation on the surface. rsc.orgfrontiersin.orgrsc.org
Cholesterol (Low Content) May favor the penetration of the peptide into the membrane bilayer. frontiersin.org
Unsaturated Lipids Peptide shows a preference for residing in the upper tail and headgroup region of polyunsaturated, cholesterol-free membranes. rsc.orgrsc.org
Zwitterionic Lipids (e.g., PC) Can trigger a reorganization of the membrane structure, leading to damage. nih.govnih.gov

Specific amino acid residues within the Aβ(25-35) sequence are critical for mediating its association with and insertion into lipid membranes. Molecular dynamics studies have identified the C-terminal residue, Methionine-35 (Met35), as a particularly "active" amino acid in driving interactions with both lipids and cholesterol. rsc.orgrsc.org

The N-terminal portion of the fragment also plays a key role. Residues such as Serine-26 (Ser26) and Asparagine-27 (Asn27) are primarily responsible for forming hydrogen bonds between the peptide and the polar headgroups of the lipid molecules. rsc.orgrsc.org The folding and insertion process often begins with the C-terminal residues forming a helical structure within the membrane's hydrophilic region. nih.gov Subsequently, the peptide attempts to insert deeper into the hydrophobic core, a process led by its C-terminal or central hydrophobic residues. nih.gov The properties of the N-terminal region can significantly influence the peptide's aggregation state and its resulting neurotoxicity. nih.gov

Interactions with Cellular Receptors and Signaling Pathways

Beyond its direct physical effects on membranes, Aβ(25-35) modulates neuronal function by interacting with a variety of cell surface receptors, thereby altering intracellular signaling cascades.

Aβ(25-35) has been shown to directly affect the function of G protein-coupled receptors (GPCRs). Specifically, research indicates that the peptide fragment can inhibit glucose uptake in hippocampal neuron cultures through the activation of Gs-protein coupled receptors. scirp.org Broader studies on Aβ(25-35) have demonstrated its ability to alter the expression and signaling of other GPCRs, such as adenosine (B11128) and metabotropic glutamate (B1630785) receptors in cortical neurons. nih.govmdpi.com For example, exposure to Aβ(25-35) leads to an increased density of adenosine A1 and A2A receptors. nih.gov While A1 receptors are typically coupled to inhibitory Gi proteins, A2A receptors are coupled to stimulatory Gs proteins, highlighting the complex and multifaceted impact of the peptide on GPCR-mediated signaling.

The ionotropic glutamate receptors, NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), are critical for synaptic transmission and plasticity, and they are significant targets of Aβ(25-35). The peptide's interaction with these receptors is a key mechanism of its synaptotoxic effects.

Aβ(25-35) can induce neurotoxicity through the overactivation of NMDA receptors. mdpi.com This effect appears to be mediated primarily through extrasynaptic NMDA receptors, whose activation is linked to neuronal damage and cognitive deficits. plos.org Aβ peptides can also impair synaptic NMDA receptor function by reducing their calcium influx, an effect that is more pronounced at highly active synapses. nih.gov In addition to its effects on NMDA receptors, Aβ peptides trigger the internalization, ubiquitination, and subsequent degradation of AMPA receptors, leading to a decrease in their total amount in both primary neurons and the brains of Alzheimer's disease patients. nih.gov This loss of AMPA receptors contributes to the suppression of synaptic transmission. nih.gov

Receptor SystemEffect of Aβ(25-35) / Aβ PeptidesReference
NMDA Receptors Induces neurotoxicity, particularly through activation of extrasynaptic NMDARs. mdpi.complos.org
NMDA Receptors Impairs receptor function by reducing Ca2+ entry at synapses. nih.gov
AMPA Receptors Triggers receptor internalization, ubiquitination, and degradation. nih.gov
AMPA Receptors Reduces the total amount of receptors at the cell surface, suppressing synaptic transmission. nih.govmdpi.com

Modulation of Immune Cell Function

The neurotoxic effects of Aβ(25-35) are not solely a result of direct neuronal interactions but are also significantly mediated by its ability to activate central nervous system immune cells, namely microglia and astrocytes. This activation triggers a neuroinflammatory cascade that contributes to neuronal damage.

Upon exposure to Aβ(25-35), microglial cells become activated and release a variety of proinflammatory molecules. Studies have shown a synergistic effect between Aβ(25-35) and interferon-gamma (IFN-γ) in stimulating microglia to produce reactive nitrogen intermediates and tumor necrosis factor-alpha (TNF-α). nih.gov This activation is mediated by signaling pathways involving NF-κB and results in the generation of reactive oxygen species (ROS). nih.gov Furthermore, Aβ(25-35) induces microglia to express and release chemotactic cytokines like MCP-1/JE, which can recruit other immune cells to sites of amyloid deposition. oup.com

Astrocytes are also profoundly affected by Aβ(25-35). The peptide can alter fundamental astrocytic functions, such as inhibiting glutamate uptake, which can lead to excitotoxicity. nih.gov It also causes an increase in glucose metabolism, oxidative stress, and the release of glutathione (B108866). nih.govresearchgate.net In co-culture systems, astrocytes treated with Aβ(25-35) have been shown to impair the viability of neurons, partly by releasing excess glutamate through the upregulation of the system Xc- transporter. mdpi.comnih.govresearchgate.net

Cell TypeResponse to Aβ(25-35)Key Molecules Produced/Pathways ActivatedReference
Microglia Activation and pro-inflammatory response.TNF-α, Reactive Nitrogen Intermediates, ROS, MCP-1/JE. nih.govnih.gov
Activation of NF-κB and Tyr kinase pathways. nih.govjneurosci.org
Astrocytes Altered metabolism and oxidative stress.Increased glucose uptake, ROS production, Glutathione release. nih.govjneurosci.org
Induction of neurotoxic phenotype.Inhibition of glutamate uptake, increased glutamate release via system Xc-. mdpi.comnih.gov

Interaction with Antigen-Presenting Cells (e.g., Dendritic Cells)

Research into the interaction of [Phe34]-beta-Amyloid (25-35) with antigen-presenting cells (APCs) has primarily focused on dendritic cells (DCs) and microglia, the resident immune cells of the central nervous system.

Studies on human dendritic cells derived from peripheral blood have shown that aggregated [Phe34]-beta-Amyloid (25-35) is internalized and can be found within intracellular vacuoles. nih.gov This uptake, however, does not lead to apoptosis or necrosis of the dendritic cells. nih.gov This suggests that the peptide can persist within these key immune sentinels without immediately eliminating them.

Similarly, microglia, which act as the primary phagocytes in the brain, interact with beta-amyloid peptides. The interaction between [Phe34]-beta-Amyloid (25-35) and microglia can trigger a pro-inflammatory response, contributing to the neuroinflammatory environment.

Influence on Cytokine Release and Surface Marker Expression

The interaction of [Phe34]-beta-Amyloid (25-35) with APCs leads to significant alterations in their secretome and cell surface phenotype.

Upon stimulation with [Phe34]-beta-Amyloid (25-35), human monocytes and murine microglia have been shown to release a specific profile of cytokines. Notably, there is an increased expression and release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), the anti-inflammatory cytokine Interleukin-1 receptor antagonist (IL-1Ra), and the chemotactic protein Macrophage Inflammatory Protein-1 alpha (MIP-1α). nih.gov Interestingly, this stimulation does not appear to trigger the release of other significant cytokines such as Interleukin-6 (IL-6), Interleukin-10 (IL-10), Transforming growth factor-beta 1 (TGF-β1), or Interferon-gamma-inducible protein 10 (IP-10) from human monocytes. nih.gov

In terms of surface marker expression, a critical finding is the decreased expression of Major Histocompatibility Complex (MHC) class II molecules on the surface of dendritic cells exposed to [Phe34]-beta-Amyloid (25-35). nih.gov This reduction in MHC class II is significant as these molecules are essential for presenting processed antigens to helper T-cells, a crucial step in initiating an adaptive immune response. In contrast, the expression of other surface markers such as CD18, CD11a, or CD11b on dendritic cells remains unchanged. nih.gov

Cytokine Release Profile from Human Monocytes Stimulated with [Phe34]-beta-Amyloid (25-35)

CytokineEffect of [Phe34]-beta-Amyloid (25-35)Reference
Interleukin-1 beta (IL-1β)Increased Release nih.gov
Interleukin-1 receptor antagonist (IL-1Ra)Increased Release nih.gov
Macrophage Inflammatory Protein-1 alpha (MIP-1α)Increased Release nih.gov
Interleukin-6 (IL-6)No Change in Release nih.gov
Interleukin-10 (IL-10)No Change in Release nih.gov
Transforming growth factor-beta 1 (TGF-β1)No Change in Release nih.gov
Interferon-gamma-inducible protein 10 (IP-10)No Change in Release nih.gov

Surface Marker Expression on Dendritic Cells Exposed to [Phe34]-beta-Amyloid (25-35)

Surface MarkerEffect of [Phe34]-beta-Amyloid (25-35)Reference
MHC Class IIDecreased Expression nih.gov
CD18No Change in Expression nih.gov
CD11aNo Change in Expression nih.gov
CD11bNo Change in Expression nih.gov

Mechanisms of Immune Evasion

The ability of [Phe34]-beta-Amyloid (25-35) to persist and contribute to pathology is linked to its capacity to evade effective immune recognition and clearance.

A primary mechanism of immune evasion stems from its ability to downregulate MHC class II expression on dendritic cells. nih.gov By reducing the levels of these critical antigen-presenting molecules, the peptide hinders the ability of dendritic cells to activate T-cells. Consequently, dendritic cells pulsed with [Phe34]-beta-Amyloid (25-35) aggregates are unable to stimulate T-cell proliferation in an autologous co-culture system. nih.gov This failure to activate an adaptive immune response allows the amyloid peptide to escape immune surveillance.

Furthermore, while [Phe34]-beta-Amyloid (25-35) is known to induce apoptosis in neuronal cells and astrocytes, it does not cause apoptosis in dendritic cells. nih.govnih.gov This differential effect allows the peptide to be harbored within these long-lived antigen-presenting cells without triggering their destruction, potentially creating a reservoir of inflammatory stimuli.

Another aspect of the interaction with the immune system involves the complement cascade. [Phe34]-beta-Amyloid (25-35) has been shown to activate the classical complement pathway. genscript.com However, one study has indicated that while it can initiate the early events of the complement cascade, it does not efficiently lead to the formation of the terminal membrane attack complex (MAC). genscript.com This incomplete activation could represent a form of immune dysregulation, where the inflammatory components of complement activation are triggered without leading to effective clearance of the amyloid aggregates.

Modified Variants of Beta Amyloid 25 35 and Their Research Implications

The Role of Specific Amino Acid Residues in Aggregation and Toxicity (e.g., Methionine-35 Redox State)

The specific sequence of amino acids in Aβ(25-35) is crucial for its aggregation and neurotoxic effects. nih.gov Both the N- and C-terminal regions of this peptide fragment contribute to these processes. nih.gov

A particularly significant residue is Methionine-35 (Met-35). nih.govmedchemexpress.com The redox state of Met-35 is critical to the peptide's ability to induce oxidative stress and neurotoxicity. nih.govmedchemexpress.com Oxidation of Met-35 to a sulfoxide (B87167) has been shown to decrease the neurotoxicity of Aβ peptides. nih.govuni-konstanz.de This is thought to occur because the oxidized form is less prone to forming the toxic oligomeric species of Aβ. nih.gov Studies have indicated that the oxidation of Met-35 can slow down the fibrillization process. nih.govresearchgate.net However, it is important to note that the high toxicity associated with the C-terminal Met-35 in the truncated Aβ(25-35) might not be directly applicable to the full-length Aβ variants. nih.gov

Other amino acid substitutions within the Aβ(25-35) sequence have also been investigated. For example, mutations such as K28A, A30W, or M35C in Aβ(25-35) were found to decrease the formation of amyloid-like structures, although the resulting mutant peptides remained cytotoxic. genscript.comresearchgate.net This suggests that the cytotoxicity of Aβ peptide variants is more dependent on their primary amino acid sequence than their ability to aggregate into larger structures. genscript.comresearchgate.net

Functional Consequences of Peptide Modifications, Including [Phe34]-beta-Amyloid (25-35)

Modifications to the Aβ(25-35) peptide sequence can have significant functional consequences. The substitution of an amino acid can alter the peptide's aggregation properties and its neurotoxicity. nih.govgenscript.com

A notable modification is the substitution of Leucine-34 with Phenylalanine, resulting in [Phe34]-beta-Amyloid (25-35). While specific research on the functional consequences of the [Phe34] substitution in the (25-35) fragment is limited in the provided search results, the general principle is that alterations in the hydrophobic C-terminal region, specifically the β 33-35 region, can significantly disrupt both peptide aggregation and toxicity. nih.gov Phenylalanine is an amino acid that has been shown to permit fibril formation regardless of its position within a sequence, highlighting the importance of aromatic stacking interactions in the self-assembly of amyloid fibrils. pnas.org

The table below summarizes the impact of various modifications on Aβ peptides.

Peptide VariantModificationImpact on AggregationImpact on Toxicity
Aβ(25-35) with oxidized Met-35 Oxidation of Methionine-35Slower fibrillization nih.govresearchgate.netDecreased neurotoxicity nih.govuni-konstanz.de
Aβ(25-35) with K28A, A30W, or M35C Single amino acid substitutionsDecreased formation of amyloid-like structuresRemained cytotoxic genscript.comresearchgate.net
[Phe34]-beta-Amyloid (25-35) Leucine-34 to Phenylalanine substitutionAlterations in this region can disrupt aggregation nih.govAlterations in this region can disrupt toxicity nih.gov

Comparative Studies with Full-Length Amyloid-Beta Peptides and Other Fragments

The Aβ(25-35) fragment is often used as a model for the full-length Aβ peptides (Aβ(1-40) and Aβ(1-42)) due to its similar biophysical and biochemical properties. plos.orgnih.gov It is considered the more toxic region of the full-length peptide and plays a significant role in free radical-associated neurotoxicity. nih.gov

Comparative studies have shown that Aβ(25-35) and full-length Aβ peptides can induce similar toxic effects. For instance, both Aβ(1-42) and Aβ(25-35) were found to cause comparable toxicity in organotypic hippocampal slice cultures, suggesting that Aβ(25-35) is a useful tool for studying the neurotoxic mechanisms relevant to Alzheimer's disease. nih.gov

However, there are also differences. The aggregation kinetics can vary, with Aβ(25-35) often exhibiting more rapid aggregation. researchgate.netnih.gov Furthermore, while the toxicity of Aβ(25-35) is well-established, the specific mechanisms and the role of certain residues, like Met-35, might differ in the context of the full-length peptide. nih.gov

Studies comparing different fragments have revealed the importance of specific regions. For example, while Aβ(25-35) readily forms β-sheet fibrils, other fragments like Aβ(16-22) have also been shown to be amyloidogenic. pnas.org The orientation of the β-sheets can also differ, with some fragments forming parallel sheets and others forming antiparallel sheets. pnas.org These structural differences likely influence the aggregation process and the resulting toxicity.

The table below presents a comparison of different Aβ peptides.

PeptideKey Characteristics
Aβ(1-42) Highly prone to aggregation; a major component of senile plaques. rupahealth.comaging-us.com
Aβ(1-40) A major component of senile plaques, though generally less prone to aggregation than Aβ(1-42). aging-us.com
Aβ(25-35) Shortest fragment that retains the toxicity and fibril-forming properties of the full-length peptide; considered highly neurotoxic. nih.govrupahealth.com
[Phe34]-beta-Amyloid (25-35) A modified fragment where alterations in the C-terminal region can impact aggregation and toxicity. nih.gov

Methodological Approaches in Beta Amyloid 25 35 Research

Spectroscopic Techniques for Structural and Aggregation Analysis

Spectroscopic methods are fundamental to understanding the conformational dynamics of [Phe34]-beta-Amyloid (25-35) as it transitions from soluble monomers to aggregated forms.

Circular Dichroism (CD) spectroscopy is a widely utilized technique for examining the secondary structure of proteins and peptides in solution. jasco-global.com This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. In the context of beta-amyloid (25-35) research, CD spectroscopy has been instrumental in correlating secondary structure with aggregation and neurotoxicity. nih.gov

Studies have demonstrated that the conformation of beta-amyloid (25-35) is highly dependent on its environment. For instance, in aqueous solutions, the peptide may adopt a significant proportion of α-helical structure, along with β-sheet, β-turn, and random coil conformations. researchgate.net The presence of lipids, such as dipalmitoylphosphatidylcholine (DPPC), which mimics a cell membrane environment, can induce a more ordered secondary structure. ejournal.by A key finding from CD analysis is the association of β-sheet secondary structure with the aggregated and toxic forms of beta-amyloid peptides. nih.gov In contrast, non-aggregating and non-toxic variants typically lack this characteristic β-sheet structure. nih.gov

Secondary Structure Composition of Beta-Amyloid (25-35) in Different Environments as Determined by CD Spectroscopy
Solvent/EnvironmentPredominant Secondary StructureReference
Aqueous Solution (pH 7.4)α-helical (approx. 48%), with contributions from β-sheet, β-turn, and unordered structures. researchgate.net
Dipalmitoylphosphatidylcholine (DPPC) solutionOrdered secondary structure, including α-helix, β-sheet, and β-turn. ejournal.by
Aggregating/Toxic ConditionsClassic features of β-sheet secondary structure. nih.gov

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. nih.govsemanticscholar.org This property makes ThT fluorescence spectroscopy a standard method for monitoring the kinetics of amyloid aggregation in vitro. semanticscholar.org The assay involves incubating the peptide, such as beta-amyloid (25-35), with ThT and measuring the fluorescence emission over time. An increase in fluorescence intensity at approximately 480 nm (with excitation around 444-450 nm) indicates the formation and growth of amyloid fibrils. nih.govresearchgate.net

Research employing ThT has been used to track the time-dependent aggregation of beta-amyloid (25-35). researchgate.net This technique allows for the quantitative analysis of the lag phase, elongation phase, and plateau phase of fibrillogenesis, providing insights into the mechanism of aggregation and the effects of potential inhibitors or promoters.

Parameters for Thioflavin T (ThT) Fluorescence Assay with Beta-Amyloid (25-35)
ParameterTypical Value/RangeReference
Beta-Amyloid (25-35) Concentration100 µM researchgate.net
Thioflavin T (ThT) Concentration10 µM researchgate.net
Excitation Wavelength444 nm researchgate.net
Emission Wavelength480 nm researchgate.net
Incubation Temperature37 °C researchgate.net

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. bruker.com VCD is particularly sensitive to the three-dimensional structure of molecules and has been applied to study the conformational preferences of beta-amyloid (25-35) in various states. nih.gov This method, often used in conjunction with vibrational absorption (infrared) spectroscopy, provides detailed information about the secondary structure, including β-sheets and β-turns. nih.gov

VCD studies have revealed that beta-amyloid (25-35) can adopt different conformations depending on the solvent. In DMSO-d6, the peptide predominantly forms a β-turn structure, as indicated by specific bands in the VCD and absorption spectra. nih.gov Isotope-assisted VCD, using 13C labeling at specific carbonyl groups, has been employed to investigate the site-specific local structure of beta-amyloid (25-35) in its fibrillar state. nih.gov These studies have confirmed that the fibrils are composed of a β-sheet structure and suggest a parallel arrangement of the β-strands within the sheet. nih.gov The anomalous intensity enhancement observed in the VCD spectra of amyloid fibrils is a characteristic feature that can be used to probe fibrillogenesis. drexel.edu

Advanced Imaging and Microscopy Techniques

Microscopy techniques are indispensable for visualizing the morphology of [Phe34]-beta-Amyloid (25-35) aggregates and for assessing their effects on cells.

Fluorescence microscopy is a powerful tool for studying the interaction of beta-amyloid (25-35) with cells and for assessing its cytotoxic effects. nih.gov This can be achieved by using fluorescently labeled versions of the peptide, such as HiLyte™ Fluor 488-labeled beta-amyloid (25-35), to track its localization within or on the surface of cells. anaspec.com

Furthermore, fluorescence microscopy is widely used in cell viability assays to quantify the neurotoxic effects of beta-amyloid (25-35). apexbt.com For example, hippocampal neurons treated with the peptide can be stained with fluorescent DNA dyes like Hoechst 33342 to identify apoptotic cells, which exhibit fragmented or condensed nuclei. nih.gov Another common approach is the use of a LIVE/DEAD Viability/Cytotoxicity kit, which employs calcein (B42510) AM to stain live cells green and ethidium (B1194527) homodimer-1 to stain dead cells red. nih.gov These methods allow for the quantitative assessment of neuronal cell death induced by beta-amyloid (25-35). nih.gov

Fluorescent Probes Used in Cellular Assessment of Beta-Amyloid (25-35) Effects
ProbeTarget/MechanismObservationReference
HiLyte™ Fluor 488-labeled Beta-Amyloid (25-35)Peptide localizationTracks the peptide's interaction with cells. anaspec.com
Hoechst 33342DNA (stains nuclei)Identifies apoptotic cells by their fragmented or condensed nuclei. nih.gov
Calcein AMIntracellular esterase activity in live cellsStains live cells green. nih.gov
Ethidium Homodimer-1Enters cells with compromised membranesStains dead cells red. nih.gov

Biochemical and Cell-Based Assays

To dissect the pathological impact of [Phe34]-beta-Amyloid (25-35) on neuronal cells, researchers utilize a variety of established in vitro assays. These methods allow for the controlled examination of the peptide's effects on cell viability, programmed cell death (apoptosis), oxidative stress, and key intracellular signaling pathways.

Cell Viability and Apoptosis Assays (e.g., MTT, LDH, Annexin V/PI Staining)

A fundamental aspect of studying the neurotoxicity of [Phe34]-beta-Amyloid (25-35) involves assessing its impact on cell survival and the induction of apoptosis. Several well-validated assays are routinely used for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In the presence of viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. Studies have consistently shown that exposure of various neuronal cell lines, such as SH-SY5Y and PC12 cells, to [Phe34]-beta-Amyloid (25-35) results in a dose-dependent decrease in cell viability. For instance, treatment of SH-SY5Y cells with increasing concentrations of the peptide leads to a significant reduction in cell survival. nih.gov Similarly, in primary cortical neurons, higher concentrations of [Phe34]-beta-Amyloid (25-35) have been observed to cause a substantial decrease in cell viability, often approaching a 40% reduction at concentrations of 25 µM and 50 µM. nih.gov

The Lactate Dehydrogenase (LDH) assay is another common method used to assess cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is therefore proportional to the number of dead or damaged cells. Research has demonstrated that [Phe34]-beta-Amyloid (25-35) induces a significant, dose-dependent release of LDH from neuronal cells, confirming its cytotoxic effects. columbia.edu For example, studies on erythrocytes have quantified this effect, showing a 15.1% lysis at a 10 µM concentration of the peptide and a 32.5% lysis at 25 µM. uclouvain.be

Annexin V/Propidium Iodide (PI) staining is a more specific assay used to differentiate between healthy, apoptotic, and necrotic cells using flow cytometry. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic and necrotic cells. Therefore, cells that are Annexin V positive and PI negative are considered to be in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis. Studies have utilized this technique to confirm that the cell death induced by [Phe34]-beta-Amyloid (25-35) occurs, at least in part, through the process of apoptosis. apexbt.com

Table 1: Effect of [Phe34]-beta-Amyloid (25-35) on Cell Viability and Cytotoxicity
AssayCell TypeConcentration of [Phe34]-beta-Amyloid (25-35)Observed EffectReference
MTTSH-SY5Y20 µMSignificant decrease in cell viability nih.gov
MTTPrimary Cortical Neurons25 µM~40% decrease in cell viability nih.gov
MTTPrimary Cortical Neurons50 µM~40% decrease in cell viability nih.gov
LDHErythrocytes10 µM15.1% cell lysis uclouvain.be
LDHErythrocytes25 µM32.5% cell lysis uclouvain.be
Table 2: Apoptosis Induction by [Phe34]-beta-Amyloid (25-35)
AssayCell TypeConcentration of [Phe34]-beta-Amyloid (25-35)Observed EffectReference
Annexin V/PI StainingSH-SY5YDose-dependentIncreased percentage of apoptotic cells apexbt.com

Measurement of Oxidative Stress Markers

A significant body of evidence suggests that the neurotoxicity of [Phe34]-beta-Amyloid (25-35) is mediated by the induction of oxidative stress. nih.gov This is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defense system to detoxify these reactive intermediates.

The generation of Reactive Oxygen Species (ROS) can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is proportional to the amount of ROS produced. Studies have shown that treatment of neuronal cells with [Phe34]-beta-Amyloid (25-35) leads to a significant increase in intracellular ROS levels. researchgate.net

Lipid peroxidation is a major consequence of oxidative stress, where free radicals attack lipids in the cell membrane, leading to cellular damage. A common method to quantify lipid peroxidation is by measuring the levels of malondialdehyde (MDA), a reactive aldehyde that is one of the end products of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is frequently used for this purpose. Research has demonstrated that [Phe34]-beta-Amyloid (25-35) treatment increases the levels of MDA in neuronal cells and brain tissue, indicating enhanced lipid peroxidation. nih.govnih.gov

The activity of antioxidant enzymes is also a critical parameter in assessing oxidative stress. The primary antioxidant enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, catalase (CAT), which decomposes hydrogen peroxide to water and oxygen, and glutathione (B108866) peroxidase (GPx), which also reduces hydrogen peroxide and other organic hydroperoxides. The activity of these enzymes can be measured using specific spectrophotometric assays. The effect of [Phe34]-beta-Amyloid (25-35) on these enzymes can be complex, with some studies reporting alterations in their activity, reflecting the cell's response to the oxidative insult.

Table 3: Oxidative Stress Markers in Response to [Phe34]-beta-Amyloid (25-35)
MarkerAssay MethodEffect of [Phe34]-beta-Amyloid (25-35)Reference
Reactive Oxygen Species (ROS)DCFH-DA StainingIncreased production researchgate.net
Lipid Peroxidation (MDA)TBARS AssayIncreased levels nih.govnih.gov
Antioxidant Enzyme Activity (SOD, CAT, GPx)Spectrophotometric AssaysAltered activity

Kinase Activity Assays

Intracellular signaling cascades, particularly those involving protein kinases, play a pivotal role in mediating the effects of [Phe34]-beta-Amyloid (25-35). Kinase activity assays are therefore essential for understanding the molecular mechanisms of its neurotoxicity. These assays typically involve measuring the phosphorylation status of a specific kinase or its downstream substrate using techniques such as Western blotting with phospho-specific antibodies or in vitro kinase assays with a purified substrate.

The PI3K/Akt pathway is a crucial signaling pathway involved in cell survival, proliferation, and growth. Studies have shown that [Phe34]-beta-Amyloid (25-35) can modulate this pathway, often leading to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov This inhibition of the pro-survival PI3K/Akt pathway is thought to contribute to the apoptotic effects of the peptide.

The Mitogen-Activated Protein Kinase (MAPK) pathway , including the Extracellular signal-Regulated Kinase (ERK), is another critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The role of the MAPK/ERK pathway in [Phe34]-beta-Amyloid (25-35)-induced neurotoxicity is complex, with some studies suggesting its activation contributes to cell death. nih.gov

Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase that is implicated in the pathogenesis of Alzheimer's disease, partly through its role in tau protein hyperphosphorylation. Research indicates that [Phe34]-beta-Amyloid (25-35) can influence the activity of GSK-3β, potentially linking the amyloid cascade to the formation of neurofibrillary tangles. nih.gov

Table 4: Modulation of Kinase Activity by [Phe34]-beta-Amyloid (25-35)
Kinase PathwayKey KinaseEffect of [Phe34]-beta-Amyloid (25-35)Reference
PI3K/Akt PathwayAktDecreased phosphorylation nih.gov
MAPK/ERK PathwayERKModulated activity nih.gov
-GSK-3βModulated activity nih.gov

Calcium Influx Measurement Techniques

Disruption of intracellular calcium homeostasis is a well-established mechanism of [Phe34]-beta-Amyloid (25-35) neurotoxicity. nih.gov The peptide has been shown to induce an influx of extracellular calcium and the release of calcium from intracellular stores, leading to an overload of cytosolic calcium that can trigger a cascade of neurotoxic events.

The most common technique for measuring intracellular calcium concentrations is fluorescence microscopy using calcium-sensitive fluorescent dyes, such as Fura-2 . Fura-2 is a ratiometric indicator, meaning that its fluorescence emission properties change upon binding to calcium. By measuring the ratio of fluorescence at two different excitation wavelengths, a quantitative measurement of the intracellular calcium concentration can be obtained, which is less susceptible to variations in dye concentration or cell thickness. Studies using Fura-2 have demonstrated that [Phe34]-beta-Amyloid (25-35) causes a significant and sustained increase in intracellular calcium levels in various neuronal cell types. nih.gov This calcium influx has been shown to be mediated by the activation of both voltage-gated calcium channels and ligand-gated channels such as the NMDA receptor. frontiersin.org

Table 5: [Phe34]-beta-Amyloid (25-35)-Induced Calcium Influx
Measurement TechniqueCell TypeObserved EffectMediatorsReference
Fura-2 MicrofluorometryHippocampal NeuronsIncreased intracellular Ca2+Voltage-gated Ca2+ channels, NMDA receptors nih.gov
Calcium ImagingCortical NeuronsElevated resting Ca2+ levels and enhanced responses to stimuliGlutamate (B1630785) receptors, Calcium ionophores nih.gov

Computational and Molecular Modeling Approaches

In addition to experimental techniques, computational and molecular modeling approaches provide powerful tools to investigate the properties and behavior of [Phe34]-beta-Amyloid (25-35) at the atomic level. These methods can offer insights into the peptide's structure, aggregation propensity, and interactions with other molecules, which are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and thermodynamics of biomolecules like [Phe34]-beta-Amyloid (25-35).

MD simulations have been employed to investigate the conformational landscape of the [Phe34]-beta-Amyloid (25-35) monomer and its propensity to adopt beta-sheet structures, which are the building blocks of amyloid fibrils. These simulations can also be used to study the early stages of peptide aggregation, providing insights into the formation of dimers and small oligomers. Furthermore, MD simulations can model the interaction of [Phe34]-beta-Amyloid (25-35) with cell membranes, helping to elucidate the mechanisms by which the peptide disrupts membrane integrity and forms pores, leading to uncontrolled ion influx and cell death. The insights gained from these simulations can guide the design of new experiments and potential therapeutic strategies aimed at preventing the aggregation and neurotoxicity of this amyloid fragment.

Molecular Docking for Ligand-Peptide Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or peptide) to form a stable complex. plos.org In the context of Aβ(25-35) research, docking is instrumental in identifying potential inhibitors of peptide aggregation by elucidating the molecular interactions and binding affinities between small molecules and the peptide. plos.org This method helps to understand the structural basis of ligand-peptide recognition, predicting binding sites and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. nih.govrsdjournal.org

The general process involves using software like AutoDock or MOE-Dock to simulate the interaction between a ligand and the Aβ peptide structure, which is often obtained from protein databases (PDB). plos.orgresearchgate.net The simulation calculates the binding energy, with lower values indicating a more stable and favorable interaction. researchgate.net These computational predictions are frequently complemented by molecular dynamics (MD) simulations, which assess the stability of the identified ligand-peptide complexes over time. mdpi.com

Several studies have utilized molecular docking to screen for and characterize inhibitors of Aβ aggregation. For instance, docking studies with known inhibitors like myricetin, curcumin, and (-)-tetracycline on the Aβ(25-35) fragment helped identify the key amino acids involved in forming the inhibition complex. nih.gov In the case of myricetin, the most potent of the three, simulations highlighted that Gly25, Ser26, and particularly Asn27, were critical for binding through the formation of stable hydrogen bonds. nih.govrsc.org Similarly, docking analyses of piceatannol (B1677779) and its analogs with the full-length Aβ peptide revealed that these compounds all occupy and interact with the same region, which includes the starting residues of the 25-35 fragment. mdpi.com

The following table summarizes findings from various molecular docking studies targeting the beta-amyloid peptide.

LigandPeptide TargetKey Interacting Residues/RegionPrimary Interaction TypeBinding Energy (kcal/mol)Reference
MyricetinAβ(25-35)Gly25, Ser26, Asn27Hydrogen BondsNot Specified nih.gov
Piceatannol & AnalogsAβ(1-42)Amino acid residues 18–24Not SpecifiedNot Specified mdpi.com
FullereneAβ AggregateNot SpecifiedHydrophobic-41.04 rsdjournal.org
HesperidinAβ Protein (1IYT)Not SpecifiedHydrogen BondsNot Specified researchgate.net
RP-1 (RAGE Inhibitor)RAGE:Aβ ComplexCoincides with Aβ interaction areaNot SpecifiedNot Specified mdpi.com

In Vitro and Ex Vivo Brain Slice Culture Models

Organotypic brain slice cultures (BSCs) are a crucial ex vivo research tool that bridges the gap between dissociated cell cultures and complex in vivo animal models. d-nb.info This methodology involves culturing thin slices of brain tissue, which remarkably preserve the three-dimensional cellular architecture, including neural circuits, glial cells in their correct proportions, and the extracellular matrix. d-nb.infonih.govfrontiersin.org This physiological relevance makes BSCs an excellent platform for studying neurodegenerative processes, neurotoxicity, and the effects of peptides like Aβ(25-35). d-nb.infoulisboa.pt

In Alzheimer's research, BSCs, typically prepared from the hippocampus or cortex of postnatal rodents, are used to model aspects of the disease's pathology. d-nb.infofrontiersin.org The cultured slices can be exposed to exogenously applied Aβ peptides to investigate their direct effects on neuronal health and function. ulisboa.pt For example, studies have shown that exposing hippocampal slices to Aβ can induce neuronal damage and oxidative stress. ulisboa.pt The application method can vary; some studies add the peptide directly to the culture medium, while others use advanced techniques like collagen hydrogels to apply the peptide to a specific region, allowing for the study of its potential to spread to adjacent areas. mdpi.com

Findings from these models have provided significant insights. One study investigating the spreading capacity of different Aβ fragments found that while human Aβ42 showed potent activity, the Aβ(25-35) fragment did not result in detectable spreading via immunostaining in their specific model. mdpi.com This highlights the differential properties of various peptide fragments. BSCs have also been prepared from transgenic mouse models of Alzheimer's disease, which endogenously produce human Aβ. d-nb.info Furthermore, the use of slices from adult human brain tissue has enabled researchers to map the effects of Aβ oligomers on global gene expression and the phosphorylation of Tau protein, another key player in Alzheimer's pathology. nih.gov

The table below details representative findings from studies utilizing brain slice culture models to investigate beta-amyloid.

Model SystemAβ Peptide UsedKey FindingsMeasurement TechniqueReference
Postnatal Mouse Half-Brain SlicesHuman Aβ42, Aβ40, Aβ(25-35)Human Aβ42 showed potent spreading into adjacent target areas; Aβ(25-35) did not show immunostaining for spreading.Immunostaining, Microscopy mdpi.com
Rodent Hippocampal SlicesEndogenous Aβ40 and Aβ42Established a method to continuously investigate Aβ formation and secretion over long culture periods (up to 58 days).ELISA frontiersin.org
Adult Human Brain SlicesAβ OligomersMapped the effects of Aβ on global gene expression and Tau phosphorylation.Gene Expression Analysis, Protein Phosphorylation Assays nih.gov
Neonatal Mouse Hippocampal SlicesExposure to Aβ revealed neuronal damage and oxidative stress.Not Specified ulisboa.pt
3xTg-AD Mouse Brain SlicesEndogenous Aβ1-42Demonstrated an accelerated progression of Aβ molecular pathology in culture compared to in vivo.Not Specified d-nb.info

Mechanistic Insights for Therapeutic Intervention Strategies Targeting Beta Amyloid 25 35 Pathology

Strategies for Inhibiting Beta-Amyloid (25-35) Aggregation

Inhibition of the aggregation of beta-amyloid (25-35) is a primary therapeutic goal. The substitution of the non-aromatic Leucine with the aromatic Phenylalanine at position 34 in [Phe34]-beta-Amyloid (25-35) could theoretically alter its aggregation propensity. Aromatic interactions, specifically π-π stacking of Phenylalanine residues, are known to be crucial for the aggregation of amyloid-beta peptides. jst.go.jpnih.gov Therefore, it is plausible that the [Phe34] modification could enhance the rate and stability of aggregation, making inhibitors of this process even more critical.

Peptide-based inhibitors are designed to interfere with the self-assembly of amyloid peptides. nih.gov These inhibitors often contain sequences that recognize and bind to the amyloid peptide but are modified to prevent their incorporation into growing fibrils. tandfonline.com For instance, N-methylation of the peptide backbone is a strategy that can block the hydrogen bonding required for beta-sheet formation. manchester.ac.uk A study on N-methylated derivatives of beta-amyloid (25-35) showed that methylation at Gly33 completely prevented fibril assembly, while methylation at Leu34 altered fibril morphology and reduced toxicity. manchester.ac.uk This suggests that the region around position 34 is critical for aggregation and that a [Phe34] substitution would likely be sensitive to such inhibitory strategies.

Table 1: Examples of Peptide-Based Inhibitors Targeting Beta-Amyloid Aggregation

Inhibitor TypeExampleMechanism of ActionReference
Decoy Peptides iAβ5 (LPFFD)Binds to the hydrophobic core of Aβ, preventing further aggregation and promoting disaggregation of existing fibrils. nih.gov
N-methylated Peptides [N-Me]Gly33-Aβ(25-35)Blocks hydrogen bonding necessary for beta-sheet formation, preventing fibril assembly. manchester.ac.uk
Synthetic Peptides YS-RD11Inhibits the formation of Aβ25-35 aggregates. mdpi.com

A variety of small molecules have been identified that can modulate the self-assembly of beta-amyloid (25-35). scirp.org These molecules can act through several mechanisms, including binding to the peptide to stabilize non-toxic conformations, interfering with nucleation, or blocking the elongation of fibrils. acs.orgnih.gov The presence of a Phenylalanine at position 34 in [Phe34]-beta-Amyloid (25-35) might alter the binding affinity and efficacy of these small molecules due to changes in the local hydrophobicity and steric hindrance.

Table 2: Small Molecule Inhibitors of Beta-Amyloid (25-35) Aggregation

CompoundClassProposed MechanismReference
Curcumin PolyphenolBinds to Aβ and inhibits aggregation. acs.orgnih.gov
Myricetin FlavonoidDestabilizes the self-assembly of Aβ(25-35). acs.orgnih.govnih.gov
Resveratrol PolyphenolRetards fibril formation and disaggregates preformed fibrils. nih.gov
Doxycycline AntibioticInhibits amyloid peptide aggregation and fibril formation. scirp.org

Modulation of Beta-Amyloid (25-35) Degradation Pathways (e.g., Amyloid-Degrading Enzymes like Neprilysin)

Neprilysin is a key enzyme in the degradation of amyloid-beta peptides in the brain. nih.govnih.govacs.org A decline in neprilysin activity with age is thought to contribute to the accumulation of amyloid-beta. nih.gov Neprilysin preferentially cleaves peptides on the amino side of hydrophobic amino acids. uky.edu The substitution of Leucine with Phenylalanine at position 34 would still present a hydrophobic residue at this position, suggesting that [Phe34]-beta-Amyloid (25-35) could still be a substrate for neprilysin. However, the change in the side chain could potentially alter the cleavage efficiency. Studies have shown that the Aβ31–35 sequence can remain bound to the neprilysin active site, thereby reducing its proteolytic activity. bohrium.com Any modification within this C-terminal region, such as at position 34, could influence this product inhibition.

Targeting Receptor-Mediated Effects of Beta-Amyloid (25-35)

Beta-amyloid (25-35) exerts its neurotoxic effects in part by interacting with cell surface receptors, leading to intracellular signaling cascades that result in cellular dysfunction and death. scirp.orgnih.gov Several receptors have been implicated in mediating Aβ toxicity, including the p75 neurotrophin receptor (p75NTR) and N-methyl-D-aspartate (NMDA) receptors. nih.govrupress.org The binding of Aβ to these receptors can trigger oxidative stress, disrupt calcium homeostasis, and activate apoptotic pathways. rupress.orgjneurosci.org The specific amino acid sequence of the amyloid peptide is critical for these interactions. A change from Leucine to Phenylalanine at position 34 could alter the conformation of the peptide and its affinity for these receptors, thereby modulating its neurotoxic potential. However, without specific studies on [Phe34]-beta-Amyloid (25-35), this remains speculative.

Interventions Counteracting Beta-Amyloid (25-35)-Induced Cellular Dysregulation

Beta-amyloid (25-35) induces a range of cellular dysregulations, including oxidative stress, mitochondrial dysfunction, and apoptosis. acs.orgmdpi.com Therapeutic interventions aimed at counteracting these downstream effects represent another important strategy. Antioxidants, such as Vitamin E and polyphenolic compounds like Brazilin, have been shown to protect cells from beta-amyloid (25-35)-induced toxicity. scirp.orgacs.orgnih.gov Brazilin, for instance, has been demonstrated to reduce reactive oxygen species, protect against Aβ toxicity, and maintain cellular homeostasis. acs.orgnih.gov Other strategies include the modulation of signaling pathways affected by Aβ. For example, oxytocin (B344502) has been shown to protect against Aβ-induced cell injury by reducing oxidative stress and modulating apoptotic pathways. mdpi.com These interventions target the consequences of amyloid pathology and would likely be beneficial regardless of the specific amyloid-beta variant, including [Phe34]-beta-Amyloid (25-35).

Future Directions and Open Questions in Beta Amyloid 25 35 Research

Elucidating the Precise Role of Beta-Amyloid (25-35) in the Pathogenesis of Amyloid-Related Diseases

A primary challenge is to clarify the exact role of Aβ(25-35) and its analogs in the broader context of amyloid-related diseases. Although Aβ(25-35) is a synthetic fragment, it has been identified as a residual fragment in the senile plaques of Alzheimer's patients, suggesting it may be generated in vivo through proteolytic cleavage of larger Aβ peptides. nih.govnih.gov Future research must focus on validating its presence and concentration in diseased tissues and elucidating the specific enzymatic pathways that could lead to its formation.

A significant open question is how Aβ(25-35) interacts with other, more abundant amyloidogenic proteins like full-length Aβ(1-42) and tau protein. It is hypothesized that Aβ(25-35) might act as a seed, accelerating the aggregation of larger Aβ peptides. researchgate.net Investigating this "seeding" hypothesis is a critical future direction. Furthermore, studies have shown that intracerebral injection of Aβ(25-35) in animal models can induce not only amyloid aggregation but also the hyperphosphorylation of tau protein, another key pathological hallmark of Alzheimer's disease. nih.gov Understanding the molecular link between Aβ(25-35)-induced toxicity and downstream tau pathology is essential for a complete picture of its pathogenic role.

Comprehensive Understanding of Structure-Toxicity Relationships for Beta-Amyloid (25-35) Aggregates

The toxicity of Aβ(25-35) is intrinsically linked to its aggregation state, but the precise nature of the most toxic species remains a subject of intense debate. nih.govacs.org While large, insoluble fibrils were initially considered the primary culprits, a growing body of evidence points to smaller, soluble oligomers and protofibrils as the most potent neurotoxins. acs.org Future research must continue to focus on isolating and characterizing these transient intermediate species.

A key area of investigation is the relationship between the secondary structure of the aggregates and their biological effects. Aβ(25-35) is known to undergo a conformational change from a random coil or α-helical state to a β-sheet structure, which is a prerequisite for aggregation and toxicity. nih.govrsc.org However, the correlation is not always direct. core.ac.uk Studies have shown that different environmental conditions (e.g., solvents, pH, presence of lipid membranes) can lead to aggregates with different morphologies (fibrils, pores, amorphous aggregates) and varying degrees of toxicity. nih.govrsc.org

Systematic studies using analogs like [Phe34]-beta-Amyloid (25-35) are vital. By substituting specific amino acids, researchers can pinpoint which residues are critical for aggregation, β-sheet formation, and toxicity. For example, alterations in the C-terminal region (residues 33-35) have been shown to significantly disrupt both aggregation and toxicity. nih.gov A comprehensive library of such analogs would provide invaluable data for understanding these relationships.

Table 1: Impact of Amino Acid Modifications on Aβ(25-35) Properties This table is a representative summary based on findings where specific regions or analogs of Aβ peptides were studied to determine their impact on aggregation and toxicity. It illustrates the type of data crucial for understanding structure-toxicity relationships.

Peptide/ModificationKey Amino Acid Region/SubstitutionImpact on AggregationImpact on NeurotoxicityReference
Aβ(25-35)Wild-Type SequenceForms β-sheet rich aggregatesInduces neuronal cell death and oxidative stress nih.govnih.gov
Aβ(25-35) DeletionAlterations in residues 33-35Significantly disruptedSignificantly reduced nih.gov
Aβ(1-42) DeletionDeletion of residues 25-35Significantly reducedSignificantly reduced core.ac.uk
Aβ(35-25)Reversed SequenceDoes not aggregateNon-toxic acs.org

Developing Novel Research Tools and Methodologies for Beta-Amyloid (25-35) Studies

Advancing our understanding of Aβ(25-35) requires the continuous development of sophisticated research tools. A major hurdle is the detection and characterization of the heterogeneous and transient oligomeric species. Future efforts should focus on:

Advanced Imaging Techniques: Super-resolution microscopy and cryo-electron microscopy (cryo-EM) are needed to visualize the morphology of different aggregate species at near-atomic resolution. bohrium.com Developing specific molecular probes or antibodies that can distinguish between monomers, oligomers, and fibrils in real-time within cellular environments is a high priority.

Sensitive Analytical Methods: Mass spectrometry techniques, such as ESI-MS and MALDI-MS, have proven useful for monitoring the early stages of aggregation and the disappearance of the monomeric form. researchgate.net Refining these methods to better characterize the mass and composition of small oligomers is an important goal.

Improved In Vitro and In Vivo Models: While cell cultures and animal models involving direct injection of Aβ(25-35) are valuable, they may not fully replicate the chronic and complex environment of the human brain. researchgate.netnih.gov Future work could involve developing more complex 3D cell cultures or organoid models that better mimic brain tissue architecture. Additionally, creating transgenic animal models that endogenously produce the Aβ(25-35) fragment would be a significant leap forward.

Translating Mechanistic Discoveries to Preclinical Therapeutic Development Strategies

The ultimate goal of Aβ(25-35) research is to inform the development of effective therapies for Alzheimer's disease and other amyloidopathies. researchgate.net The Aβ(25-35) fragment serves as an excellent and rapid model system for screening potential therapeutic compounds. researchgate.netnih.gov

Future therapeutic strategies stemming from Aβ(25-35) research include:

Aggregation Inhibitors: A primary approach is to develop small molecules that prevent the initial misfolding and aggregation of the peptide. nih.gov Numerous natural and synthetic compounds, such as curcumin, myricetin, and certain phlorotannins, have been shown to inhibit Aβ(25-35) aggregation in vitro. nih.govmdpi.comacs.org Future work involves rational drug design based on the known structure of Aβ(25-35) to create more potent and specific inhibitors that can cross the blood-brain barrier. nih.govmdpi.com

Modulators of Cellular Pathways: Research has revealed that Aβ(25-35) toxicity involves multiple cellular mechanisms, including oxidative stress, disruption of calcium homeostasis, mitochondrial dysfunction, and inflammation. nih.govnih.govjst.go.jp A promising avenue is the development of drugs that target these downstream pathways. For instance, compounds that protect against Aβ(25-35)-induced inhibition of Glucosylceramide Synthase (GCS) have shown cytoprotective effects. jst.go.jpresearchmap.jp

Receptor Antagonists: Aβ(25-35) is known to interact with various cell surface receptors, including nicotinic and NMDA receptors, which contributes to synaptic dysfunction. scirp.org Designing molecules that can block this interaction represents another viable therapeutic strategy.

The continued study of Aβ(25-35) and its analogs, like [Phe34]-beta-Amyloid (25-35), remains a cornerstone of neurodegenerative disease research. By addressing these open questions and pursuing these future directions, the scientific community can hope to unravel the complexities of amyloid pathology and pave the way for novel diagnostic and therapeutic interventions.

Q & A

Q. What are the standard experimental protocols for assessing the neurotoxic effects of [Phe34]-beta-Amyloid (25-35) in neuronal cultures?

  • Methodological Answer : Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y neuroblastoma cells) are commonly used. Cells are treated with 5–20 µM [Phe34]-beta-Amyloid (25-35) for 24–72 hours, followed by assays for viability (MTT or LDH release) and apoptosis markers (caspase-3 activation, TUNEL staining). Pre-aggregation of the peptide in PBS or cell media (incubation at 37°C for 24–48 hours) is critical to mimic pathological fibril formation . Controls should include scrambled or reverse-sequence peptides to confirm toxicity specificity.

Q. How do researchers induce beta-sheet aggregation of [Phe34]-beta-Amyloid (25-35) in vitro?

  • Methodological Answer : Aggregation is induced by dissolving lyophilized peptide in hexafluoroisopropanol (HFIP) to break pre-existing structures, followed by solvent evaporation. The peptide is then resuspended in PBS or Tris buffer (pH 7.4) at 100–200 µM and incubated at 37°C with agitation for 24–72 hours. Aggregation kinetics are monitored via Thioflavin T fluorescence (ex 440 nm, em 490 nm) or Congo red binding assays. Electron microscopy or atomic force microscopy validates fibril morphology .

Q. What animal models are suitable for studying [Phe34]-beta-Amyloid (25-35)-induced cognitive deficits?

  • Methodological Answer : Intracerebroventricular (ICV) injection in rodents (e.g., 5–10 nmol in 2–5 µL saline) induces acute cognitive impairments within 7–14 days, assessed via Morris water maze or radial arm maze. Chronic models use osmotic minipumps for sustained peptide delivery. Transgenic mice expressing human APP mutations (e.g., APP/PS1) are less common for this fragment but provide context for comparative amyloid toxicity studies .

Advanced Research Questions

Q. How can conflicting data on intracellular vs. extracellular [Phe34]-beta-Amyloid (25-35) toxicity be resolved?

  • Methodological Answer : Discrepancies arise from peptide internalization mechanisms (e.g., endocytosis vs. membrane disruption) and model systems. Use compartment-specific reporters (e.g., cytosolic Ca²⁺ sensors) or subcellular fractionation to track peptide localization. Pharmacological inhibitors (e.g., dynasore for endocytosis) or membrane-impermeable analogs clarify toxicity pathways. Studies suggest intracellular accumulation disrupts calcium homeostasis and mitochondrial function, while extracellular aggregates trigger microglial activation .

Q. What strategies optimize the design of beta-sheet breaker peptides targeting [Phe34]-beta-Amyloid (25-35)?

  • Methodological Answer : N-methylation at key residues (e.g., Gly29, Leu34) disrupts hydrogen bonding critical for beta-sheet formation. Peptide libraries screened via surface plasmon resonance (SPR) or NMR identify high-affinity binders. In vivo efficacy requires blood-brain barrier penetration (e.g., cyclization or lipid conjugation). Co-administration with cholesterol-lowering agents enhances activity by altering membrane fluidity, as shown in bilayer interaction studies .

Q. How do researchers reconcile the dual role of microglia in [Phe34]-beta-Amyloid (25-35) clearance and neuroinflammation?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) of microglia exposed to the peptide to distinguish phagocytic (e.g., TREM2, C1q) and inflammatory (e.g., IL-1β, TNF-α) pathways. Pharmacological modulation (e.g., PPARγ agonists to suppress inflammation) or genetic knockout models (e.g., CX3CR1) dissect these roles. Time-lapse imaging reveals dynamic shifts from initial clearance to chronic activation .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report [Phe34]-beta-Amyloid (25-35) neuroprotection at low concentrations?

  • Methodological Answer : Biphasic effects are concentration-dependent. At subtoxic doses (1–2 µM), the peptide may activate adaptive stress pathways (e.g., Nrf2-mediated antioxidant responses) or enhance synaptic plasticity via NMDA receptor modulation. Dose-response curves with precise quantification (HPLC-validated peptide concentrations) and transcriptomic analysis (e.g., RNA-seq of BDNF or SOD2) clarify these paradoxical outcomes .

Q. How can discrepancies in aggregation kinetics across studies be standardized?

  • Methodological Answer : Variability stems from peptide sources (synthetic vs. recombinant), solvent preparation, and agitation methods. Adopt the Amyloid Fibril Formation Consortium guidelines: use HFIP for monomerization, quantify monomer purity via SEC-HPLC, and report agitation speed/rpm. Interlaboratory validation with reference samples (e.g., characterized fibril standards) improves reproducibility .

Methodological Optimization

Q. What in vitro assays best distinguish between oligomeric and fibrillar [Phe34]-beta-Amyloid (25-35) toxicity?

  • Methodological Answer : Size-exclusion chromatography (SEC) or native PAGE separates oligomers (10–50 kDa) from fibrils (>100 kDa). Oligomer-specific antibodies (e.g., A11) or conformation-sensitive dyes (e.g., ANS) validate species. Functional assays: oligomers impair long-term potentiation (LTP) in hippocampal slices, while fibrils induce microglial IL-1β secretion .

Q. How should researchers control for batch-to-batch variability in synthetic [Phe34]-beta-Amyloid (25-35)?

  • Methodological Answer :
    Request certificates of analysis (CoA) with HPLC purity (>95%) and mass spectrometry verification. Pre-test each batch in a standardized toxicity assay (e.g., SH-SY5Y cell viability). For sensitive applications (e.g., electrophysiology), use endotoxin-free peptides and quantify residual TFA via ion chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.